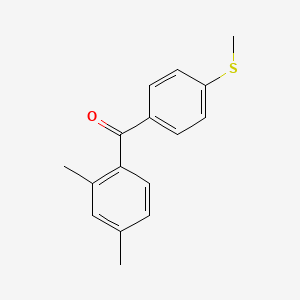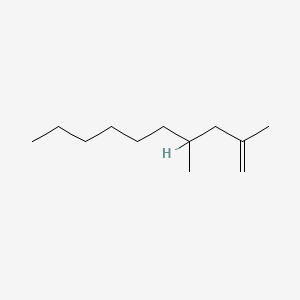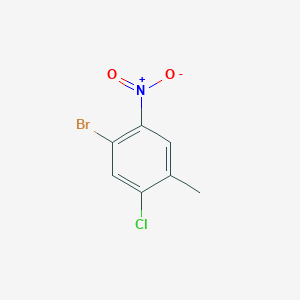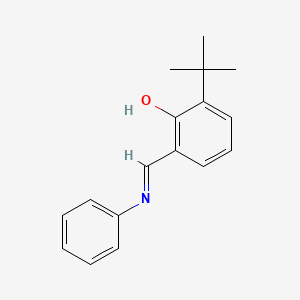
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol, or 3-trifluoromethylpyrrolidin-3-ol (3-TFMP), is an organic compound belonging to the pyrrolidin-3-ol family. It is a colorless liquid with a sweet, pungent odor and a boiling point of 128.3 °C. 3-TFMP is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry.
Applications De Recherche Scientifique
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry. It is used as a starting material in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. In addition, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is used as a solvent in a variety of reactions, such as nucleophilic substitution reactions and Diels-Alder reactions. It is also used as a reagent in the synthesis of peptides, peptidomimetics, and polymers.
Mécanisme D'action
The mechanism of action of (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is not well understood. However, it is believed to act as a nucleophile, which means it is capable of forming covalent bonds with other molecules. This allows it to react with and modify other molecules, such as proteins and nucleic acids. In addition, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is believed to act as an inhibitor of certain enzymes, which can affect the activity of the enzyme and lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol are not well understood. However, it is believed to have an effect on the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. In addition, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol has been shown to have antimicrobial activity, which suggests it may be useful as an antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol in lab experiments is its low cost and availability. In addition, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is non-toxic, making it safe to use in experiments. However, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is also highly reactive, which can make it difficult to handle and store. Additionally, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is not water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for research involving (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol include its use in drug development, synthesis, and biochemistry. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential as an antimicrobial agent, as well as its potential applications in other areas such as agriculture and food production. Finally, further research could be conducted to explore its potential as a solvent for a variety of reactions.
Méthodes De Synthèse
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol can be synthesized from pyrrolidine and trifluoroacetic anhydride. The synthesis process begins with the reaction of pyrrolidine with trifluoroacetic anhydride in the presence of an acid catalyst. This reaction produces an intermediate compound known as trifluoroacetylpyrrolidine, which is then hydrolyzed to form (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol. The hydrolysis reaction is typically carried out using aqueous sodium hydroxide, and the product is isolated by distillation.
Propriétés
IUPAC Name |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLGPQFZLVKTF-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]1(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)










